3'-Chloro-3-(3-chloro-5-fluorophenyl)-4'-fluoropropiophenone

Description

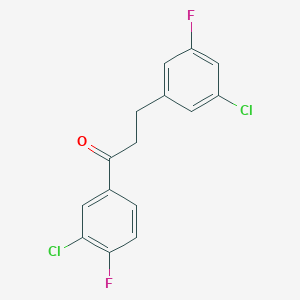

3'-Chloro-3-(3-chloro-5-fluorophenyl)-4'-fluoropropiophenone is a halogenated propiophenone derivative characterized by a ketone group (propiophenone backbone) with two aromatic rings. The first phenyl ring (attached to the carbonyl group) features a 3'-chloro and 4'-fluoro substitution, while the second phenyl ring (attached to the propionyl chain) is substituted with 3-chloro and 5-fluoro groups. This compound’s structural complexity arises from the strategic placement of chlorine and fluorine atoms, which influence its electronic, steric, and physicochemical properties.

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2F2O/c16-11-5-9(6-12(18)8-11)1-4-15(20)10-2-3-14(19)13(17)7-10/h2-3,5-8H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFTBWNGMEYJJRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CCC2=CC(=CC(=C2)Cl)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644962 | |

| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898750-88-4 | |

| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-3-(3-chloro-5-fluorophenyl)-4’-fluoropropiophenone typically involves the reaction of 3-chloro-5-fluorobenzaldehyde with 4-fluorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification techniques such as column chromatography and distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-3-(3-chloro-5-fluorophenyl)-4’-fluoropropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: New derivatives with different substituents at the chloro or fluoro positions.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Research

Research indicates that derivatives of 3'-Chloro-3-(3-chloro-5-fluorophenyl)-4'-fluoropropiophenone exhibit potential as anticancer agents. A study focusing on the inhibition of protein arginine methyltransferase 5 (PRMT5) demonstrated that compounds with similar structures can significantly inhibit tumor growth in various cancer models. The incorporation of fluorine atoms enhances the lipophilicity and biological activity of these compounds, making them suitable candidates for further development in cancer therapeutics .

1.2 SGLT-2 Inhibition

The compound is also investigated for its role as an inhibitor of sodium-glucose cotransporter 2 (SGLT-2), which has implications in the treatment of type 2 diabetes. The structural modifications involving halogen substitutions have been shown to improve the efficacy and selectivity of SGLT-2 inhibitors, leading to better therapeutic outcomes .

Material Science Applications

2.1 Synthesis of Functional Polymers

In material science, this compound serves as a building block for synthesizing functional polymers. Its unique chemical structure allows for the formation of polymers with specific thermal and mechanical properties. Studies have shown that incorporating such compounds into polymer matrices can enhance their thermal stability and mechanical strength, making them suitable for high-performance applications .

Synthetic Intermediate

3.1 Versatile Synthetic Pathways

The compound acts as a versatile intermediate in organic synthesis. It can be utilized in various reactions to produce more complex molecules, including pharmaceuticals and agrochemicals. For instance, it can undergo nucleophilic substitution reactions to form new derivatives that exhibit enhanced biological activity or improved physical properties .

Data Tables and Case Studies

Mechanism of Action

The mechanism of action of 3’-Chloro-3-(3-chloro-5-fluorophenyl)-4’-fluoropropiophenone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Halogen Diversity: The target compound uniquely combines both chlorine and fluorine atoms across its aromatic rings. This dual halogenation contrasts with analogs like 3-(4-bromophenyl)-4'-fluoropropiophenone (F and Br) or 3-(3-chlorophenyl)-4'-methylpropiophenone (Cl only). Chlorine’s electron-withdrawing nature and fluorine’s high electronegativity may synergistically enhance the compound’s stability and reactivity in electrophilic substitution reactions .

The 3-Cl, 5-F substitution on the phenyl ring introduces steric hindrance and electronic effects distinct from mono-halogenated counterparts (e.g., 3-Cl or 4-Br derivatives).

Comparative Physicochemical Properties: The target’s higher halogen count (two Cl and two F atoms) likely increases molecular weight and lipophilicity compared to compounds like 3-(3-chlorophenyl)-4'-methylpropiophenone. This could enhance membrane permeability but reduce aqueous solubility. Fluorine’s small atomic radius minimizes steric disruption, allowing tighter molecular packing and higher melting points relative to bulkier substituents (e.g., methyl or cyano groups) .

Biological Activity

3'-Chloro-3-(3-chloro-5-fluorophenyl)-4'-fluoropropiophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological activities.

- Chemical Name : this compound

- CAS Number : 898750-61-3

- Molecular Formula : C16H13Cl2F2O

- Molecular Weight : 335.18 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. The following table summarizes key findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.7 | Induction of apoptosis and cell cycle arrest |

| A549 | 0.51 | Cytotoxicity and selective toxicity |

| HeLa | Not specified | Potential inhibition of proliferation |

In a study evaluating the compound's effect on MCF-7 breast cancer cells, it was found to induce apoptosis through the downregulation of cyclin D1 and CDK4, which are crucial for cell cycle progression. The compound demonstrated a dose-dependent increase in apoptotic cells, indicating its potential as an anti-proliferative agent .

Antimicrobial Activity

The antimicrobial properties of the compound have also been assessed. It showed promising results against various bacterial strains, as detailed below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Bacillus subtilis | 100 |

These findings suggest that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development in treating bacterial infections .

Case Studies and Research Findings

Several case studies have highlighted the biological significance of this compound:

- Study on Anticancer Properties : A series of experiments conducted on MCF-7 cells revealed that treatment with this compound led to a significant reduction in cell viability compared to control groups. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .

- Evaluation of Antimicrobial Effects : In vitro tests demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The results indicated that modifications in the molecular structure, particularly the presence of halogens, enhanced its antimicrobial efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.